4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyrimidine and methylthiol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Optimized reaction conditions: Including temperature, pressure, and catalysts to maximize yield and purity.
Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It could inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylpyrimidine: A precursor in the synthesis of the target compound.
4-Methylpyrimidine: Lacks the methylsulfanyl and carboxylic acid groups.
6-Methylsulfanylpyrimidine: Lacks the isopropyl and carboxylic acid groups.
Uniqueness
4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5(2)8-11-6(3)7(10(13)14)9(12-8)15-4/h5H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUAHKMELSHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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